2-[4-(2-Methoxyethylamino)quinazolin-2-yl]sulfanylacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-[4-(2-Methoxyethylamino)quinazolin-2-yl]sulfanylacetonitrile” is a chemical compound with the molecular formula C13H14N4OS and a molecular weight of 274.34. It is a type of quinazolinone derivative . Quinazolinones are a class of compounds that have received significant attention due to their diverse biopharmaceutical activities .
Scientific Research Applications
Anticancer Activity
Quinazoline derivatives have been extensively studied for their potential as anticancer agents. They can interfere with various signaling pathways that are crucial for cancer cell proliferation and survival. For instance, some quinazoline compounds have been shown to inhibit tyrosine kinase enzymes, which are often overactive in cancer cells .
Antifungal and Antibacterial Properties
These compounds exhibit significant antifungal and antibacterial activities, making them valuable in the development of new antimicrobial agents. Their mechanism of action typically involves disrupting the microbial cell wall synthesis or interfering with essential enzymes within the pathogen .
Anti-Inflammatory Effects
Quinazoline derivatives can also act as anti-inflammatory agents. They may work by inhibiting the production of pro-inflammatory cytokines or by blocking the activity of enzymes that contribute to inflammation, such as cyclooxygenase (COX) or lipoxygenase (LOX) .
Antioxidant Properties
The antioxidant potential of quinazoline derivatives is another area of interest. These compounds can neutralize free radicals, which are harmful byproducts of cellular metabolism that can cause oxidative stress and damage to cells .
Antidiabetic Activity
Research has indicated that quinazoline derivatives may have applications in managing diabetes. They can modulate insulin signaling pathways or enhance the secretion of insulin from pancreatic cells, helping to regulate blood glucose levels .
Antiviral Applications
Some quinazoline derivatives have shown promising antiviral activities. They can inhibit viral replication by targeting specific viral enzymes or by interfering with the virus’s ability to enter host cells .
properties
IUPAC Name |
2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanylacetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-18-8-7-15-12-10-4-2-3-5-11(10)16-13(17-12)19-9-6-14/h2-5H,7-9H2,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFDWLPUGDEMOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC(=NC2=CC=CC=C21)SCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Methoxyethylamino)quinazolin-2-yl]sulfanylacetonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.